molecular formula C3H4ClNO2 B12559353 Acetylcarbamyl chloride CAS No. 157840-56-7

Acetylcarbamyl chloride

Cat. No.: B12559353
CAS No.: 157840-56-7
M. Wt: 121.52 g/mol
InChI Key: GWZXDPQUARWVIL-UHFFFAOYSA-N
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Description

Acetylcarbamyl chloride is an organic compound with the chemical formula C3H4ClNO2. It is a derivative of carbamoyl chloride, where an acetyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Properties

IUPAC Name

N-acetylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO2/c1-2(6)5-3(4)7/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZXDPQUARWVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608368
Record name Acetylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157840-56-7
Record name Acetylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylcarbamyl chloride can be synthesized through the reaction of carbamoyl chloride with acetic anhydride. The reaction typically occurs under controlled conditions to ensure the stability of the product. The general reaction is as follows:

Carbamoyl chloride+Acetic anhydrideAcetylcarbamyl chloride+Acetic acid\text{Carbamoyl chloride} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Carbamoyl chloride+Acetic anhydride→Acetylcarbamyl chloride+Acetic acid

Industrial Production Methods

In industrial settings, this compound is produced by reacting carbamoyl chloride with acetic anhydride in the presence of a catalyst. The reaction is carried out in a controlled environment to prevent the decomposition of the product. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Acetyl chloride undergoes rapid hydrolysis with water to form acetic acid and hydrogen chloride gas:
CH3COCl+H2OCH3COOH+HCl\text{CH}_3\text{COCl} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{HCl}

Mechanism :

  • Nucleophilic attack by water on the electrophilic carbonyl carbon.

  • Elimination of the chloride leaving group.

  • Deprotonation to form acetic acid .

Thermodynamic Data :

Reaction ComponentΔrH° (kJ/mol)MethodReference
Hydrolysis (liquid phase)-94.47Calorimetry

This reaction is highly exothermic and proceeds violently under ambient conditions .

Reaction with Alcohols (Esterification)

Acetyl chloride reacts with alcohols to yield esters:
CH3COCl+ROHCH3COOR+HCl\text{CH}_3\text{COCl} + \text{ROH} \rightarrow \text{CH}_3\text{COOR} + \text{HCl}

Kinetic Insights :

  • In acetonitrile, the reaction with methanol follows a bimolecular nucleophilic substitution (SN2) mechanism, with rate constants influenced by steric and electronic effects .

  • Chloroacetyl chloride exhibits slower reactivity compared to acetyl chloride due to electron-withdrawing effects of the chlorine substituent .

Example :
CH3COCl+CH3OHCH3COOCH3+HCl\text{CH}_3\text{COCl} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{COOCH}_3 + \text{HCl}

Reaction with Amines and Ammonia (Amide Formation)

Primary and secondary amines react with acetyl chloride to form acetamides:
CH3COCl+R2NHCH3CONR2+HCl\text{CH}_3\text{COCl} + \text{R}_2\text{NH} \rightarrow \text{CH}_3\text{CONR}_2 + \text{HCl}

Mechanism :

  • Nucleophilic attack by the amine on the carbonyl carbon.

  • Deprotonation and elimination of HCl .

Notable Reaction :
With ammonia, acetyl chloride forms acetamide:
CH3COCl+2NH3CH3CONH2+NH4Cl\text{CH}_3\text{COCl} + 2\text{NH}_3 \rightarrow \text{CH}_3\text{CONH}_2 + \text{NH}_4\text{Cl}

Reaction with Carboxylic Acids (Anhydride Formation)

Acetyl chloride reacts with carboxylic acids to synthesize acetic anhydride:
CH3COCl+RCOOH(CH3CO)2O+HCl\text{CH}_3\text{COCl} + \text{RCOOH} \rightarrow (\text{CH}_3\text{CO})_2\text{O} + \text{HCl}

Catalytic Role :

  • Acetyl chloride itself acts as a catalyst in the chlorination of carboxylic acids .

Reduction to Aldehydes (Rosenmund Reaction)

Under controlled conditions, acetyl chloride is reduced to acetaldehyde using hydrogen gas and a palladium catalyst:
CH3COCl+H2Pd/BaSO4CH3CHO+HCl\text{CH}_3\text{COCl} + \text{H}_2 \xrightarrow{\text{Pd/BaSO}_4} \text{CH}_3\text{CHO} + \text{HCl}

This reaction requires partial poisoning of the catalyst to prevent over-reduction to ethanol .

Comparative Reactivity in Nucleophilic Acyl Substitution

SubstrateReactivity with MethanolReactivity with Phenols
Acetyl chlorideHighModerate
Chloroacetyl chlorideLowHigh
  • Acetonitrile solvent favors an addition-elimination mechanism for acetyl chloride, while chloroacetyl chloride may proceed via an ionic pathway in the presence of phenols .

  • Electron-deficient phenols (e.g., p-nitrophenol) react faster due to enhanced nucleophilicity .

Thermodynamic and Spectroscopic Data

  • Boiling Point : 51°C (vs. 118°C for acetic acid) .

  • IR Spectroscopy : Strong carbonyl stretching band near 1750 cm⁻¹ .

  • Vapor Pressure : 11.4 psi at 20°C .

Scientific Research Applications

Medicinal Chemistry

Acetylcholinesterase Inhibitors
Acetylcarbamyl chloride is utilized in the synthesis of carbamate derivatives that act as inhibitors of acetylcholinesterase (AChE). These compounds are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission . Research indicates that the decarbamoylation rates of these inhibitors can vary significantly based on their structural modifications, which affects their efficacy and duration of action .

Antimycobacterial Activity
Another application involves the synthesis of phenylureas from this compound, which have shown promising results in combating mycobacterial infections. These derivatives are synthesized through reactions with various amines and have been characterized for their biological activity against Mycobacterium tuberculosis .

Agricultural Chemistry

Herbicides and Pesticides
this compound is pivotal in developing herbicides and pesticides. Its derivatives are used to create compounds that target specific biochemical pathways in pests or weeds. For instance, N-substituted carbamoyl chlorides derived from this compound have been shown to exhibit herbicidal properties by interfering with plant growth regulators .

Fungicides
Research has also demonstrated that this compound can be transformed into fungicidal agents. The synthesis of these agents involves the reaction of this compound with various heterocyclic compounds, leading to products that effectively inhibit fungal growth .

Material Science

Polymer Synthesis
In material science, this compound serves as an intermediate for synthesizing polymers with specific functional groups. These polymers can be tailored for applications in coatings, adhesives, and other materials requiring unique chemical properties. The reactivity of this compound allows for the incorporation of diverse functional groups into polymer chains, enhancing their performance characteristics .

Case Study 1: Synthesis of AChE Inhibitors

In a study focusing on the synthesis of AChE inhibitors, researchers explored various structural modifications of carbamate derivatives synthesized from this compound. The findings indicated that specific alkyl substitutions significantly impacted the decarbamoylation rates and overall inhibitory potency against AChE .

Case Study 2: Development of Herbicides

A collaborative study between agricultural chemists examined the efficacy of herbicides derived from this compound. The research demonstrated that certain derivatives exhibited selective toxicity towards target weed species while being non-toxic to crops, highlighting the potential for environmentally friendly agricultural practices .

Mechanism of Action

The mechanism of action of acetylcarbamyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Carbamoyl Chloride: The parent compound, which is less reactive than acetylcarbamyl chloride.

    Acetyl Chloride: Another acyl chloride, which is more reactive but lacks the carbamoyl group.

    Dimethylcarbamoyl Chloride: A derivative with two methyl groups attached to the nitrogen, offering different reactivity and applications.

Uniqueness

This compound is unique due to its combination of acetyl and carbamoyl functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications.

Biological Activity

Acetylcarbamyl chloride, a derivative of acyl chlorides, is recognized for its significant role in organic synthesis and its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and associated case studies.

This compound is an acyl chloride with the formula C3H6ClN\text{C}_3\text{H}_6\text{Cl}\text{N} and is characterized by its reactive carbonyl group. It readily participates in nucleophilic substitution reactions due to the presence of the chlorine atom, which acts as an excellent leaving group.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to modify biomolecules through acylation processes. This compound can interact with amino acids, nucleic acids, and other biomolecules, leading to various biological effects:

  • Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes, such as acetylcholinesterase. This inhibition can lead to increased levels of neurotransmitters, impacting neuronal signaling and potentially providing therapeutic effects in neurological disorders.
  • Antimicrobial Activity : Research indicates that this compound derivatives exhibit antimicrobial properties. They have been shown to inhibit bacterial growth through mechanisms involving cell membrane disruption and interference with metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

  • Antineoplastic Activity : A study published in the Journal of Medicinal Chemistry explored the alkylating properties of carbamoyl chlorides, including this compound. The results indicated that these compounds could induce DNA damage in cancer cells, suggesting potential applications in cancer therapy .
  • Neurotoxicity Assessment : In a case study regarding chloroacetyl chloride exposure (closely related structurally), patients exhibited severe neurological damage following acute exposure. Symptoms included respiratory failure and multiple organ damage, highlighting the toxicological profile associated with similar acyl chlorides .
  • Synthesis of Bioactive Compounds : this compound is utilized as a reagent in synthesizing various bioactive compounds. Its role in forming carbamate derivatives has been linked to the development of new antibacterial agents .

Data Table: Biological Activities of this compound Derivatives

Derivative Activity Mechanism Reference
Acetylcarbamoyl ChlorideAntimicrobialDisruption of cell membranes ,
Methylcarbamoyl ChlorideEnzyme InhibitionAcetylcholinesterase inhibition ,
Dimethylcarbamoyl ChlorideDNA DamageAlkylation leading to mutations
Chloroacetyl ChlorideNeurotoxicityMultiple organ failure due to acute exposure

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Acetylcarbamyl chloride, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves reacting acetylcarbamic acid with thionyl chloride (SOCl₂) or phosgene (COCl₂) under anhydrous conditions. Key steps include maintaining a nitrogen atmosphere to prevent hydrolysis, controlling reaction temperature (0–5°C), and using dry solvents (e.g., dichloromethane). Post-synthesis purification via vacuum distillation or recrystallization is critical. Reproducibility requires rigorous documentation of reagent purity, solvent drying methods, and reaction timelines, as emphasized in standardized experimental reporting frameworks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential. NMR confirms structural integrity (e.g., peaks for acetyl and carbamyl groups), while FT-IR identifies functional groups (C=O stretch at ~1750 cm⁻¹, N–H bend at ~1550 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Researchers should prioritize integrating spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and splash goggles. Store in airtight containers under inert gas. Immediate neutralization of spills with sodium bicarbonate is recommended. Toxicity data (e.g., LD₅₀) should guide risk assessments, and researchers must document safety procedures in alignment with institutional guidelines .

Advanced Research Questions

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring degradation via HPLC or UV-Vis spectroscopy. Control temperature (25°C, 37°C) and ionic strength. Use Arrhenius plots to derive activation energy and identify pH-dependent degradation pathways. Include controls (e.g., inert atmosphere vs. ambient) to isolate hydrolysis mechanisms .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Cross-validate studies by comparing experimental models (e.g., in vitro vs. in vivo), exposure durations, and purity levels. For example, discrepancies in carcinogenicity data may arise from impurities (e.g., residual phosgene). Use high-purity batches and replicate assays under Good Laboratory Practice (GLP) conditions. Meta-analyses of existing data, guided by frameworks like ICH carcinogenicity criteria, can clarify trends .

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ Density Functional Theory (DFT) to calculate electrophilicity indices and reaction pathways. Solvent effects can be modeled using COSMO-RS. Validate predictions with experimental kinetics (e.g., monitoring acylation rates with amines). Open-access data repositories (e.g., ChemRxiv) enhance transparency and collaborative validation .

Q. What methodological considerations are critical when investigating catalytic mechanisms involving this compound?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace reaction intermediates. In situ techniques like Raman spectroscopy or stopped-flow NMR capture transient species. Compare catalytic efficiency (turnover frequency) across catalysts (e.g., Lewis acids vs. organocatalysts) and correlate with electronic parameters (Hammett constants) .

Data Presentation and Validation

Q. What are best practices for documenting purity analysis of this compound in peer-reviewed studies?

  • Methodological Answer : Report chromatographic purity (HPLC/GC) with retention times, integration thresholds, and detection limits. Include elemental analysis (C, H, N) to confirm stoichiometry. For trace impurities, use tandem MS or 2D-NMR. Transparently disclose deviations from established protocols to aid reproducibility .

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